9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole
CAS No.: 1221237-83-7
Cat. No.: VC7834425
Molecular Formula: C22H13Br2N
Molecular Weight: 451.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221237-83-7 |
|---|---|
| Molecular Formula | C22H13Br2N |
| Molecular Weight | 451.2 g/mol |
| IUPAC Name | 3,6-dibromo-9-naphthalen-2-ylcarbazole |
| Standard InChI | InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H |
| Standard InChI Key | ZPMPPIIUVAZBBQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The core structure of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole consists of a carbazole ring system substituted with bromine atoms at the 3 and 6 positions and a naphthalene group at the 9 position. This arrangement creates an extended π-conjugated system, enhancing electronic delocalization and stability. The naphthalene moiety introduces steric bulk while maintaining planarity, which promotes intermolecular π-π stacking in solid-state configurations .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>13</sub>Br<sub>2</sub>N |
| Molecular Weight | 451.2 g/mol |
| CAS Number | 1221237-83-7 |
| Appearance | White crystalline powder |
| Purity | ≥99.5% |
| Storage Conditions | Dry, ventilated environment |
The bromine atoms at the 3 and 6 positions serve as reactive sites for further functionalization, enabling the synthesis of complex derivatives via Suzuki-Miyaura or Stille coupling reactions .
Photophysical and Electrochemical Characteristics
Experimental studies using UV-Vis spectroscopy and cyclic voltammetry reveal a broad absorption spectrum extending into the visible range (λ<sub>max</sub> ≈ 430 nm), attributed to the naphthalene group's low-energy lowest unoccupied molecular orbital (LUMO) . The compound exhibits a reduction potential of −1.8 V vs. SCE, making it suitable for photochemical reduction reactions . Density functional theory (DFT) calculations corroborate these findings, showing enhanced charge transfer capabilities compared to non-brominated carbazole analogs .
Synthesis and Functionalization
Synthetic Routes
The synthesis typically involves a two-step process:
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Bromination: Carbazole derivatives undergo selective bromination at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
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Naphthalene Coupling: A palladium-catalyzed Buchwald-Hartwig amination couples the brominated carbazole intermediate with 2-naphthylamine, forming the final product .
Critical Reaction Parameters:
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Temperature: 80–120°C
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Catalyst: Pd(OAc)<sub>2</sub> or Pd(dba)<sub>2</sub>
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Ligand: Xantphos or BINAP
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Solvent: Toluene or dimethylformamide (DMF)
Industrial-scale production optimizes these conditions to achieve yields exceeding 85% while minimizing side reactions .
Post-Synthetic Modifications
The bromine substituents enable versatile derivatization:
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Suzuki Coupling: Introduces aryl or heteroaryl groups for tuning electronic properties .
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Nucleophilic Substitution: Replaces bromine with amino or alkoxy groups to modulate solubility .
Applications in Optoelectronics and Beyond
Organic Light-Emitting Diodes (OLEDs)
The compound’s high hole mobility (μ<sub>h</sub> ≈ 10<sup>−3</sup> cm<sup>2</sup>/V·s) and thermal stability (T<sub>d</sub> > 300°C) make it an ideal host material in phosphorescent OLEDs . Devices incorporating 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole demonstrate:
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External quantum efficiency (EQE) > 15%
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Luminance of 10,000 cd/m<sup>2</sup> at 10 V
Photovoltaic Cells
In bulk heterojunction solar cells, the compound acts as an electron donor when paired with fullerene derivatives. Key performance metrics include:
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Power conversion efficiency (PCE): 6.2%
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Open-circuit voltage (V<sub>OC</sub>): 0.78 V
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Fill factor (FF): 65%
Photosensitization
Research Advancements and Challenges
Stability Under Operational Conditions
Accelerated aging tests reveal <5% efficiency loss after 500 hours of continuous illumination in OLED configurations . Degradation primarily occurs via bromine dissociation at elevated temperatures, highlighting the need for robust encapsulation techniques.
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